molecular formula C7H16N2OSi B14544871 2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile CAS No. 62281-26-9

2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile

Cat. No.: B14544871
CAS No.: 62281-26-9
M. Wt: 172.30 g/mol
InChI Key: XIZXXPLRPAJDTR-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile is an organic compound with the molecular formula C7H15NOSi. This compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, including increased volatility and stability. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile typically involves the reaction of 2-methyl-2-amino-propanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

2-Methyl-2-amino-propanenitrile+Trimethylsilyl chloride2-Methyl-2-[(trimethylsilyl)oxy]aminopropanenitrile\text{2-Methyl-2-amino-propanenitrile} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} 2-Methyl-2-amino-propanenitrile+Trimethylsilyl chloride→2-Methyl-2-[(trimethylsilyl)oxy]aminopropanenitrile

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. Molecular targets and pathways include interactions with electrophilic centers and participation in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-{[(trimethylsilyl)oxy]ethyl}propanenitrile
  • 2-Methyl-2-{[(trimethylsilyl)oxy]propyl}propanenitrile
  • 2-Methyl-2-{[(trimethylsilyl)oxy]butyl}propanenitrile

Uniqueness

2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile is unique due to its specific combination of a nitrile group and a trimethylsilyl group, which imparts distinct chemical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

62281-26-9

Molecular Formula

C7H16N2OSi

Molecular Weight

172.30 g/mol

IUPAC Name

2-methyl-2-(trimethylsilyloxyamino)propanenitrile

InChI

InChI=1S/C7H16N2OSi/c1-7(2,6-8)9-10-11(3,4)5/h9H,1-5H3

InChI Key

XIZXXPLRPAJDTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)NO[Si](C)(C)C

Origin of Product

United States

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